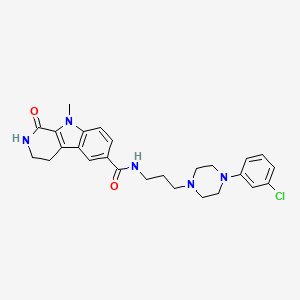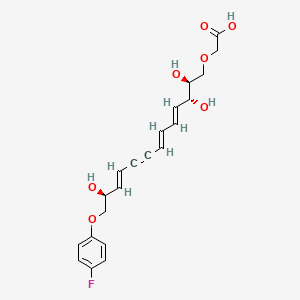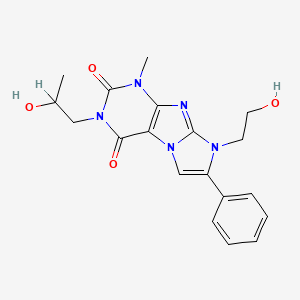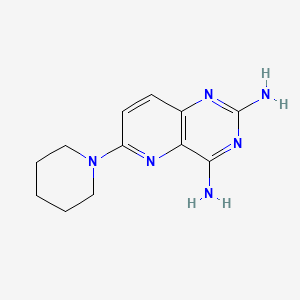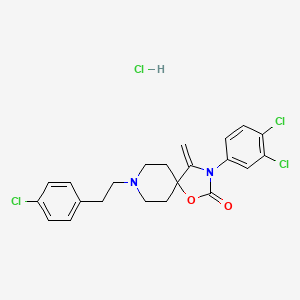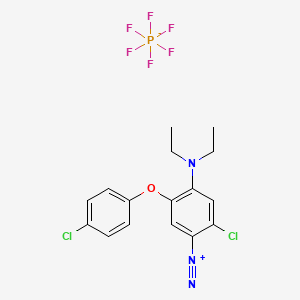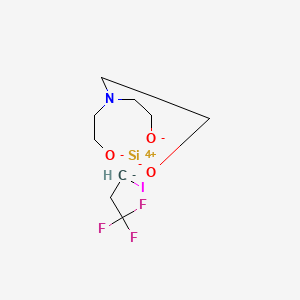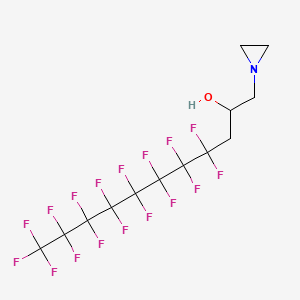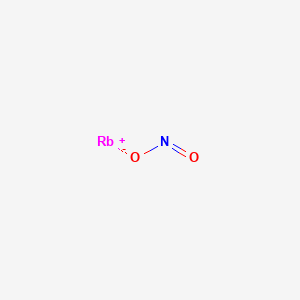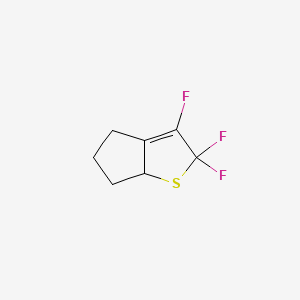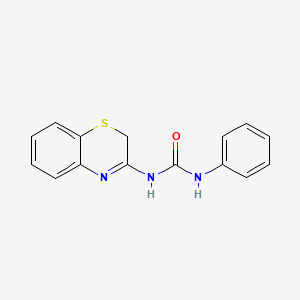
Urea, N-2H-1,4-benzothiazin-3-yl-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- is a compound that belongs to the class of benzothiazine derivatives These compounds are known for their diverse biological activities and have been extensively studied in various fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- typically involves the reaction of 2-aminobenzothiazine with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium methoxide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully controlled to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazine derivatives with different functional groups.
Scientific Research Applications
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzothiazine Derivatives: These compounds share the benzothiazine core structure but differ in the functional groups attached to the ring.
Thiadiazole Derivatives: These compounds have a similar heterocyclic structure but with different nitrogen and sulfur arrangements.
Uniqueness
Urea, N-2H-1,4-benzothiazin-3-yl-N’-phenyl- is unique due to its specific combination of a benzothiazine ring and a phenyl group. This unique structure contributes to its distinct chemical properties and potential applications in various fields. The presence of the urea group also adds to its versatility in chemical reactions and biological activities.
Properties
CAS No. |
108176-66-5 |
|---|---|
Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(2H-1,4-benzothiazin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C15H13N3OS/c19-15(16-11-6-2-1-3-7-11)18-14-10-20-13-9-5-4-8-12(13)17-14/h1-9H,10H2,(H2,16,17,18,19) |
InChI Key |
PGKDPAWZUZJHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



